(2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine
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Overview
Description
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine: is an organic compound that belongs to the class of amines It features a benzodioxin ring, which is a fused ring system containing both benzene and dioxin rings, attached to a propan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a catechol derivative and an appropriate dihalide under basic conditions.
Attachment of the Propan-1-amine Group: The propan-1-amine group can be introduced via a reductive amination reaction. This involves the reaction of the benzodioxin intermediate with a suitable aldehyde or ketone, followed by reduction with a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the benzodioxin ring or the amine group to yield various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or oxides.
Reduction: Formation of reduced amines or hydrogenated benzodioxin derivatives.
Substitution: Formation of N-substituted amines or other functionalized derivatives.
Scientific Research Applications
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodioxin ring may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine: Similar structure but with an ethan-1-amine group instead of propan-1-amine.
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-1-amine: Similar structure but with a butan-1-amine group instead of propan-1-amine.
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-amine: Similar structure but with a pentan-1-amine group instead of propan-1-amine.
Uniqueness: : The uniqueness of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine lies in its specific combination of the benzodioxin ring and the propan-1-amine group, which imparts distinct chemical and biological properties compared to its analogs. This unique structure may result in different binding affinities, reactivity, and pharmacological profiles.
Properties
IUPAC Name |
(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(7-12)9-2-3-10-11(6-9)14-5-4-13-10/h2-3,6,8H,4-5,7,12H2,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVDFTGLPAVJSG-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(C=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC2=C(C=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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